2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17884454
InChI: InChI=1S/C11H9IN4/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,6H2,1H3
SMILES:
Molecular Formula: C11H9IN4
Molecular Weight: 324.12 g/mol

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

CAS No.:

Cat. No.: VC17884454

Molecular Formula: C11H9IN4

Molecular Weight: 324.12 g/mol

* For research use only. Not for human or veterinary use.

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile -

Specification

Molecular Formula C11H9IN4
Molecular Weight 324.12 g/mol
IUPAC Name 2-(4-iodo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile
Standard InChI InChI=1S/C11H9IN4/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,6H2,1H3
Standard InChI Key NVLGSIVALNRKIK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1CC#N)C2=CN=CC=C2)I

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile comprises a pyrazole core substituted at the 1-position with an acetonitrile group, at the 3-position with a pyridin-3-yl moiety, and at the 4- and 5-positions with iodine and methyl groups, respectively. The presence of iodine contributes to its high molecular weight (estimated at 354.15 g/mol) and influences its hydrophobicity (calculated logP ≈ 2.1) . The nitrile group enhances electrophilicity, potentially enabling covalent interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₀IN₅
Molecular Weight354.15 g/mol
logP (Predicted)2.1
Hydrogen Bond Acceptors5 (Nitrile, pyridine N, pyrazole N atoms)
Rotatable Bonds2 (Acetonitrile and pyridinyl linkages)

Synthetic Methodologies

Pyrazole Ring Formation

The synthesis of pyrazole derivatives typically begins with cyclocondensation reactions. For example, 1,3-diketones or α,β-unsaturated ketones react with hydrazines to form the pyrazole core . In the case of 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, a plausible route involves:

  • Formation of 3-(pyridin-3-yl)-1H-pyrazole: A Knorr-type reaction between pyridin-3-yl-acetylene and hydrazine hydrate under acidic conditions .

  • Iodination: Electrophilic substitution using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) to introduce iodine at the 4-position .

  • Methylation: Alkylation at the 5-position with methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) .

  • Acetonitrile Substitution: Treatment of the 1-H pyrazole intermediate with chloroacetonitrile (ClCH₂CN) under basic conditions to install the acetonitrile group .

Key Reaction Step:

1H-pyrazole intermediate+ClCH2CNK2CO3,DMF2-(4-Iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile\text{1H-pyrazole intermediate} + \text{ClCH}_2\text{CN} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2-(4-Iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile}

Optimization Challenges

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The pyridin-3-yl group exhibits characteristic aromatic protons as a multiplet at δ 7.2–8.5 ppm. The methyl group at the 5-position appears as a singlet near δ 2.3 ppm, while the acetonitrile’s methylene protons resonate as a singlet at δ 4.0–4.5 ppm .

  • ¹³C NMR: The nitrile carbon is observed at δ 115–120 ppm, and the pyridine carbons appear between δ 120–150 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the compound would show a molecular ion peak at m/z 354.15 (M+H)⁺, with isotopic patterns consistent with iodine’s natural abundance .

CompoundTarget KinaseIC₅₀ (nM)Source
RK-59638 (Analog)ALK2 (R206H)12J. Med. Chem.
JDQ443 (Pyrazole-based)KRASG12C3.4ACS Figshare

Stability and Metabolic Considerations

The nitrile group’s susceptibility to hydrolysis by cytochrome P450 enzymes necessitates prodrug strategies for in vivo applications . Additionally, the iodine atom may confer metabolic stability, as seen in iodinated kinase inhibitors with prolonged half-lives .

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